molecular formula C17H19ClN4 B2700155 N-(sec-butyl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 899390-32-0

N-(sec-butyl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2700155
CAS RN: 899390-32-0
M. Wt: 314.82
InChI Key: BPWKTIJEQUDDCO-UHFFFAOYSA-N
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Description

The compound appears to contain a pyrazolo[1,5-a]pyrimidine core, which is a type of nitrogenous base found in DNA and RNA . It also has a sec-butyl group attached, which is a type of alkyl group .


Molecular Structure Analysis

Based on its name, this compound likely has a complex structure with multiple rings, including a pyrazolo[1,5-a]pyrimidine ring system. The “N-(sec-butyl)-3-(4-chlorophenyl)-5-methyl” part of the name suggests that these groups are attached to the nitrogen and carbon atoms in the ring system .


Chemical Reactions Analysis

The reactivity of this compound would depend on its exact structure and the conditions under which it’s used. The tert-butyl group, for example, is known for its unique reactivity pattern .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of the sec-butyl and 4-chlorophenyl groups, the pyrazolo[1,5-a]pyrimidine core, and any other functional groups .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves multistep reactions, including chlorination, aminisation, and cyclization processes. These compounds' crystal structures have been determined using X-ray diffraction, showcasing their molecular configurations and interactions within the crystal lattice. Such structural analyses are crucial for understanding the properties and potential applications of these compounds in various fields, including material science and molecular engineering (Lu Jiu-fu et al., 2015).

Biological Activities and Therapeutic Potential

Several studies have focused on the biological activities of pyrazolo[1,5-a]pyrimidine derivatives, highlighting their potential in medicinal chemistry. These compounds have been evaluated for anticancer, antitumor, and antimicrobial activities, suggesting their usefulness in developing new therapeutic agents. For instance, certain derivatives have shown moderate anticancer activity, indicating their potential as leads for anticancer drug development (Lu Jiu-fu et al., 2015; S. Riyadh, 2011).

Antihypertensive Properties

Research on similar pyrazolo[1,5-a]pyrimidin-7-amine derivatives has revealed their potential as antihypertensive agents. These studies suggest the possibility of developing new classes of blood pressure-lowering drugs from pyrazolo[1,5-a]pyrimidine derivatives, offering a gradual and sustained reduction in blood pressure in hypertensive models (L. Bennett et al., 1981).

Mechanisms of Action in Disease Models

The unique mechanisms of action of these compounds, such as their interaction with tubulin and potential effects on polymerization, provide valuable insights into their roles in cell biology and disease treatment strategies. These findings underscore the importance of pyrazolo[1,5-a]pyrimidine derivatives in drug discovery and development, particularly in targeting diseases with complex pathophysiology (N. Zhang et al., 2007).

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. If it has biological activity, for example, it could be studied as a potential drug .

properties

IUPAC Name

N-butan-2-yl-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4/c1-4-11(2)20-16-9-12(3)21-17-15(10-19-22(16)17)13-5-7-14(18)8-6-13/h5-11,20H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWKTIJEQUDDCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=CC(=NC2=C(C=NN12)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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